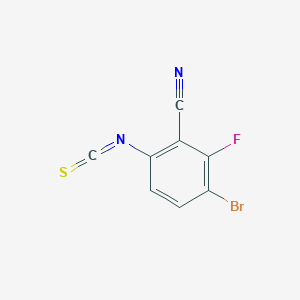
Alkyne-Modifier Serinol Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alkyne-Modifier Serinol Phosphoramidite: is a chemical compound used primarily in the field of oligonucleotide synthesis. It is designed to introduce an alkyne group into oligonucleotides, which can then be used in various click chemistry reactions. This compound is particularly useful for labeling and modifying DNA and RNA molecules, making it a valuable tool in molecular biology and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Alkyne-Modifier Serinol Phosphoramidite involves the functionalization of serinol with an alkyne group. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of serinol are protected using a suitable protecting group such as dimethoxytrityl (DMT).
Introduction of Alkyne Group: An alkyne group is introduced through a reaction with an alkyne-containing reagent, such as propargyl bromide.
Phosphitylation: The protected serinol derivative is then phosphitylated using a phosphoramidite reagent to yield the final product
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Functionalization: Large quantities of serinol are protected and functionalized in batch reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions: : Alkyne-Modifier Serinol Phosphoramidite primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, and azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.
Major Products: : The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product is formed by the cycloaddition of the alkyne group with an azide group .
Wissenschaftliche Forschungsanwendungen
Chemistry
Oligonucleotide Labeling: Used to introduce alkyne groups into oligonucleotides for subsequent click chemistry reactions.
Bioconjugation: Facilitates the conjugation of biomolecules such as peptides, proteins, and nucleic acids.
Biology
Fluorescent Labeling: Enables the attachment of fluorescent dyes to DNA and RNA for imaging and tracking studies.
Protein-DNA Interactions: Used in studies to investigate interactions between proteins and DNA.
Medicine
Drug Delivery:
Industry
Diagnostic Tools: Utilized in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of Alkyne-Modifier Serinol Phosphoramidite involves the introduction of an alkyne group into oligonucleotides. This alkyne group serves as a reactive handle for click chemistry reactions, allowing for the efficient and specific conjugation of various molecules. The molecular targets and pathways involved include the formation of stable triazole linkages through CuAAC reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Hexynyl Phosphoramidite: Another alkyne-modifying reagent used for oligonucleotide synthesis.
3’-Alkyne-Modifier Serinol CPG: Used for introducing alkyne groups at the 3’ terminus of oligonucleotides.
Uniqueness: : Alkyne-Modifier Serinol Phosphoramidite is unique due to its solid form, which allows for easy handling and weighing. It is also compatible with DMT-On purification, making it a versatile and convenient reagent for oligonucleotide modification .
Eigenschaften
Molekularformel |
C42H55N4O7P |
|---|---|
Molekulargewicht |
758.9 g/mol |
IUPAC-Name |
N-[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]hex-5-ynamide |
InChI |
InChI=1S/C42H55N4O7P/c1-8-9-11-17-40(47)44-28-26-41(48)45-37(31-53-54(52-29-14-27-43)46(32(2)3)33(4)5)30-51-42(34-15-12-10-13-16-34,35-18-22-38(49-6)23-19-35)36-20-24-39(50-7)25-21-36/h1,10,12-13,15-16,18-25,32-33,37H,9,11,14,17,26,28-31H2,2-7H3,(H,44,47)(H,45,48) |
InChI-Schlüssel |
AGVCOEQZDILAFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)CCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



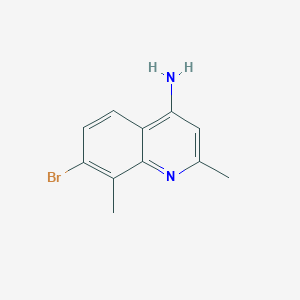
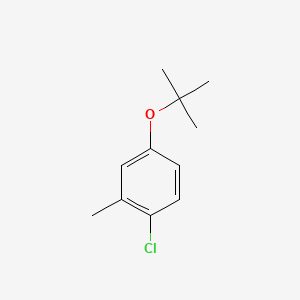

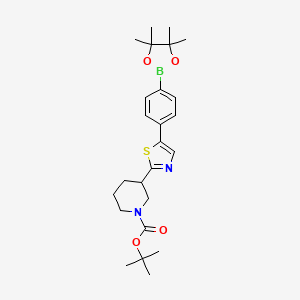

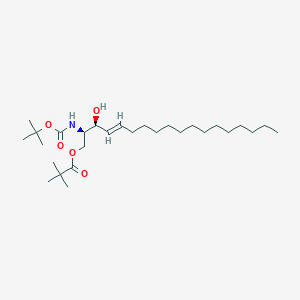
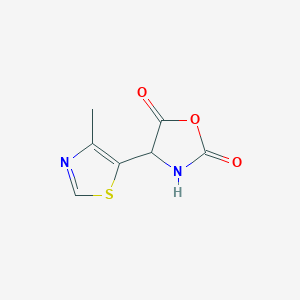

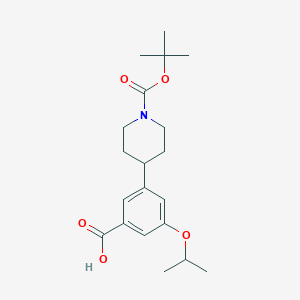

![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
